BenchChemオンラインストアへようこそ!

Mammaglobin-A precursor (66-74)

Breast Cancer Immunotherapy Tumor-Specific Antigen

Mammaglobin-A precursor (66-74), also designated Mam-A2.4, is a 9-amino acid synthetic peptide (sequence: FLNQTDETL) derived from the secretoglobin family 2A member 2 (SCGB2A2) protein. The parent protein, mammaglobin-A, is a 10-kD secreted protein overexpressed in approximately 80% of primary and metastatic human breast cancers, with expression highly restricted to mammary epithelium.

Molecular Formula
Molecular Weight
Cat. No. B1575430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMammaglobin-A precursor (66-74)
SynonymsMammaglobin-A precursor (66-74)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Mammaglobin-A Precursor (66-74) Peptide for Breast Cancer Immunotherapy Research: Core Identity and Source Protein Profile


Mammaglobin-A precursor (66-74), also designated Mam-A2.4, is a 9-amino acid synthetic peptide (sequence: FLNQTDETL) derived from the secretoglobin family 2A member 2 (SCGB2A2) protein. The parent protein, mammaglobin-A, is a 10-kD secreted protein overexpressed in approximately 80% of primary and metastatic human breast cancers, with expression highly restricted to mammary epithelium . This peptide is classified as an HLA-A*0201-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope, identified using an HLA class I peptide-binding prediction algorithm and experimentally validated through IFN-γ ELISPOT and cytotoxicity assays . It represents one of four immunodominant mammaglobin-A-derived epitopes capable of eliciting functional CTL responses in both transgenic mouse models and breast cancer patients .

Why Mammaglobin-A Precursor (66-74) Cannot Be Interchanged with Other Mammaglobin-A-Derived HLA-A2 Epitopes


Although multiple mammaglobin-A-derived HLA-A*0201-restricted epitopes (Mam-A2.1 through Mam-A2.7) share the same MHC restriction and parent antigen, they exhibit fundamentally distinct T-cell reactivity profiles that preclude generic substitution. Three critical parameters diverge across these epitopes: (i) the frequency of patient T-cell recognition versus background reactivity in healthy donors; (ii) the capacity to elicit functional CTL-mediated cytotoxicity in vivo following cDNA vaccination; and (iii) the predicted HLA-binding scores generated by the BIMAS algorithm . Notably, while the Mam-A2.2 epitope (KLLMVLMLA) elicits the highest patient response rate (75%), it also provokes universal reactivity in healthy individuals, undermining its cancer-specific utility . In contrast, Mam-A2.4 (this compound) demonstrates a distinctively low healthy-donor background, providing a cleaner immunological window for monitoring tumor-specific immune responses—a property not generalizable to all in-class epitopes .

Mammaglobin-A Precursor (66-74): Quantified Differential Performance Against Closest HLA-A2 Epitope Comparators


Cancer-Restricted T-Cell Reactivity: Mam-A2.4 (66-74) Shows Zero Healthy-Donor Background Versus Universal Reactivity of Mam-A2.2

In an IFN-γ ELISPOT assay evaluating peripheral blood T cells from eight HLA-A2-positive breast cancer patients and five healthy individuals, the Mam-A2.4 (FLNQTDETL) peptide elicited a 50% patient response rate (4/8) while producing zero reactivity in all five healthy controls. This contrasts sharply with Mam-A2.2 (KLLMVLMLA, aa 2-10), which induced T-cell reactivity in 75% of patients (6/8) but also in 100% of healthy donors, rendering Mam-A2.2 unsuitable for discriminating tumor-specific from background immune responses . Mam-A2.1 (83-92, LIYDSSLCDL) and Mam-A2.3 (4-12, LMVLMLAAL) each showed a 62.5% patient response rate, but the study did not report their healthy-donor cross-reactivity in the same table, making direct specificity comparison incomplete .

Breast Cancer Immunotherapy Tumor-Specific Antigen

Functional CTL Cytotoxicity: Mam-A2.4 (66-74) Ranks Among Four Epitopes With Confirmed In Vivo Killing Activity Post-Vaccination

In the HLA-A2+/hCD8+ double-transgenic mouse model vaccinated with full-length mammaglobin-A cDNA, CD8+ CTLs expanded in vivo demonstrated significant cytotoxic activity against TAP-deficient T2 cells loaded with four out of seven candidate epitopes: Mam-A2.1, Mam-A2.2, Mam-A2.4, and Mam-A2.6. T2 cells loaded with Mam-A2.3, Mam-A2.5, Mam-A2.7, or the influenza control peptide were not lysed . This functional hierarchy was confirmed by IFN-γ ELISPOT, where spleen cells from immunized mice reacted specifically to the identical four-epitope subset. Furthermore, passive transfer of mammaglobin-A-reactive CTLs into SCID beige mice bearing established mammaglobin-A+ tumors resulted in statistically significant tumor regression (P < 0.001) . Mam-A2.4 is thus validated as one of only four mammaglobin-A epitopes with demonstrated capacity to generate functional, tumor-lytic CD8+ CTLs in vivo.

Cytotoxic T Lymphocyte DNA Vaccine Tumor Regression

HLA-A*0201 Binding Affinity: Mam-A2.4 (66-74) Demonstrates Comparable Stabilization to an Immunodominant Influenza Epitope Control

Using the TAP-deficient T2 cell membrane stabilization assay, the actual HLA-A*0201 binding affinity of Mam-A2.4 (FLNQTDETL) was measured alongside all seven Mam-A2 epitopes and the GILGFVFTL influenza matrix-derived (Flu) positive-control peptide. The study reported that all seven mammaglobin-A-derived candidate epitopes, including Mam-A2.4, showed binding affinity for the HLA-A*0201 molecule 'similar to that observed for the GILGFVFTL influenza-derived epitope' . This confirms that Mam-A2.4 achieves a physiologically relevant binding threshold comparable to an established immunodominant viral epitope. Notably, despite equivalent binding affinity across all seven candidates, only four epitopes (including Mam-A2.4) translated into functional CTL responses, highlighting that binding alone is insufficient for predicting immunogenicity and underscoring the compound's validated functional status .

HLA-A2 Peptide Binding Affinity MHC Stabilization Assay

Parent Antigen Tissue Selectivity: Mammaglobin-A Is Overexpressed in 80% of Breast Tumors with Minimal Extra-Mammary Expression

Mammaglobin-A (SCGB2A2), the source protein from which the (66-74) peptide is derived, is overexpressed in approximately 80% of primary and metastatic human breast cancers. Its expression is highly restricted to mammary epithelium under physiological conditions, with minimal or absent expression in other normal tissues . This expression pattern contrasts with other breast cancer-associated antigens such as HER2/neu (overexpressed in only ~20-30% of breast cancers and expressed in cardiac tissue) and MUC1 (expressed in multiple epithelial tissues) . The 80% coverage rate and mammary tissue specificity mean that Mam-A2.4-based diagnostic or therapeutic tools could potentially address a broader patient population with lower risk of on-target, off-tumor toxicity compared to peptides derived from antigens with wider tissue distribution. Phase I clinical trials of a mammaglobin-A DNA vaccine have been initiated based on this favorable expression profile .

Tumor-Associated Antigen Cancer Biomarker Tissue Specificity

Cross-Patient HLA Coverage Breadth: Mam-A2.4 (66-74) Functions in HLA-A2 Context (~40-50% of Caucasian Population) Complementing Additional Mammaglobin Epitopes for Other HLA Supertypes

Mam-A2.4 (FLNQTDETL) is restricted by HLA-A*0201, the most prevalent HLA class I allele in Caucasian populations (allele frequency approximately 27-30%, phenotypic frequency ~40-50%). Parallel studies have identified mammaglobin-A epitopes restricted by HLA-A3 (Mam-A3.1-8) , HLA-A24 (MAA24.1-7) , and HLA-B7 (MGBA B7.1-7) , collectively covering the major HLA supertypes across diverse ethnic populations. Mam-A2.4 occupies a functionally validated position within this broader multi-epitope arsenal: it is one of only four mammaglobin-A HLA-A2 epitopes confirmed in both mouse vaccination and human patient T-cell assays. For vaccine construct design or immune monitoring panels, Mam-A2.4 serves as the A2-restricted component with the cleanest cancer-to-healthy specificity profile (zero healthy-donor background) among the validated A2 epitopes, making it the preferred HLA-A2 anchor for multi-epitope strategies.

HLA Restriction Population Coverage Multi-Epitope Vaccine Design

Mammaglobin-A Precursor (66-74): Validated Research and Clinical Procurement Application Scenarios


Immune Monitoring: HLA-A2 Tetramer Production for Tumor-Specific CD8+ CTL Detection in Breast Cancer Patients

Procure Mammaglobin-A precursor (66-74) peptide for the production of fluorochrome-conjugated HLA-A*0201 tetramers to enumerate tumor-specific CD8+ CTLs in breast cancer patients. The peptide's confirmed HLA-A2 binding affinity comparable to the influenza control epitope , combined with its 0% healthy-donor background reactivity, makes it the preferred A2-restricted mammaglobin epitope for tetramer-based immune monitoring. Unlike Mam-A2.2-loaded tetramers, which stain T cells from healthy individuals and thus confound interpretation, Mam-A2.4 tetramers provide unambiguous detection of vaccination-induced or naturally occurring tumor-specific T-cell responses . This application is supported by phase I clinical trial experience with mammaglobin-A DNA vaccination, where tetramer analysis was used as a correlative endpoint .

Vaccine Development: DNA or Peptide Vaccine Construct Incorporating the A2-Restricted Component with Lowest Background Reactivity

Include the Mam-A2.4 (FLNQTDETL) coding sequence in multi-epitope mammaglobin-A DNA vaccine constructs or synthesize the peptide for peptide-based vaccination approaches. Among the four functionally validated HLA-A2 epitopes (Mam-A2.1, A2.2, A2.4, A2.6), Mam-A2.4 is uniquely distinguished by its complete absence of healthy-donor T-cell reactivity in IFN-γ ELISPOT assays, whereas Mam-A2.2 triggers universal background responses . In the HLA-A2+/hCD8+ double-transgenic mouse model, vaccination with full-length mammaglobin-A cDNA expanded CTLs reactive against Mam-A2.4, and passive transfer of these CTLs mediated statistically significant regression of established mammaglobin-A+ tumors (P < 0.001) . For construct design aimed at clinical translation, pairing Mam-A2.4 with epitopes restricted by other HLA alleles (e.g., Mam-A3 for HLA-A3, MAA24 for HLA-A24) can maximize population coverage while minimizing the confounding background signal associated with Mam-A2.2 .

Ex Vivo Diagnostic: IFN-γ ELISPOT Pre-Screening of Breast Cancer Patients for Mammaglobin-A Immunotherapy Eligibility

Utilize Mam-A2.4 peptide as a stimulating antigen in standardized IFN-γ ELISPOT assays to pre-screen HLA-A2+ breast cancer patients for pre-existing mammaglobin-A-specific T-cell immunity. The peptide's validated patient response rate (50%, 4/8 patients) and, critically, its 0% background reactivity in healthy HLA-A2+ donors , ensures that positive ELISPOT results in patient samples represent genuine tumor-elicited immune responses rather than cross-reactive memory T cells. For clinical trial patient stratification, this specificity provides a decisive advantage over the Mam-A2.2 peptide, which yields positive results in all healthy individuals and thus cannot discriminate between tumor-specific and bystander T-cell responses . The ELISPOT assay methodology is well-established for this peptide, with detailed protocols available from the original characterization studies, including spot analysis parameters for the ImmunoSpot Series I analyzer .

Multi-HLA Epitope Panel Assembly: Anchor Mammaglobin-A Peptide for A2 Coverage in Population-Scale Breast Cancer Vaccine Formulations

Incorporate Mam-A2.4 as the designated HLA-A*0201-restricted mammaglobin-A component within multi-epitope peptide panels or DNA vaccine constructs designed for broad population coverage. With HLA-A2 representing the most prevalent class I allele in Caucasian populations (phenotypic frequency ~40-50%), and validated mammaglobin-A epitopes now available for HLA-A3 , HLA-A24 , and HLA-B7 , a comprehensive panel can theoretically cover over 90% of the population. Within such a panel, Mam-A2.4 is the evidence-preferred A2 anchor because it is the only validated A2-restricted mammaglobin epitope that combines functional CTL activity with zero healthy-donor cross-reactivity—a property not shared by Mam-A2.2 (universal background) or Mam-A2.1/Mam-A2.6 (healthy donor reactivity not specifically reported, but they lack the documented negative background data that Mam-A2.4 possesses).

Quote Request

Request a Quote for Mammaglobin-A precursor (66-74)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.